3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-sulfonamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 3-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s sulfonamide group can interact with the active site of the enzyme, leading to its inhibition. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can induce oxidative stress in cells, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar sulfonamide group.
Sulfamethoxazole: An antibiotic with a sulfonamide group, used to treat bacterial infections.
5-nitro-1,3,4-thiadiazole-2-amine: A compound with a similar thiadiazole ring structure.
Uniqueness
3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both a nitro group and a sulfonamide group on the thiadiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
189033-41-8 |
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Molecular Formula |
C9H7N5O5S2 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-nitro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H7N5O5S2/c10-21(18,19)9-13-12-8(20-9)11-7(15)5-2-1-3-6(4-5)14(16)17/h1-4H,(H2,10,18,19)(H,11,12,15) |
InChI Key |
CJCAHWZPHQVRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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